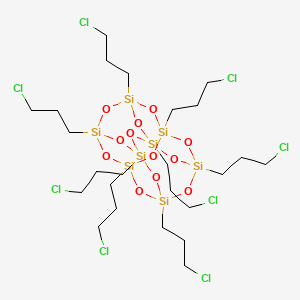

Octa(|A-Chloropropyl) Poss

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Octa(γ-chloropropyl) POSS typically involves the hydrolytic condensation of chloropropyltrimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired cubic structure. The process can be summarized as follows:

Hydrolysis: Chloropropyltrimethoxysilane is hydrolyzed in the presence of water and an acid or base catalyst.

Condensation: The hydrolyzed product undergoes condensation to form the cubic silsesquioxane structure with eight γ-chloropropyl groups attached.

Industrial Production Methods

Industrial production of Octa(γ-chloropropyl) POSS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Octa(γ-chloropropyl) POSS undergoes various chemical reactions, including:

Substitution Reactions: The γ-chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Polymerization: Octa(γ-chloropropyl) POSS can be polymerized with other monomers to form hybrid materials with enhanced properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-functionalized POSS derivatives, while oxidation can produce oxidized silsesquioxane structures .

Aplicaciones Científicas De Investigación

Materials Science

Nanocomposites and Hybrid Polymers

Octa(γ-chloropropyl) POSS is utilized as a building block in the synthesis of advanced materials, particularly nanocomposites and hybrid polymers. Its ability to bridge organic and inorganic materials enhances the mechanical properties and thermal stability of polymers. For instance, incorporating Octa(γ-chloropropyl) POSS into polymer matrices can lead to improved tensile strength and reduced brittleness, making it suitable for applications in coatings and adhesives.

Table 1: Properties of Polymer Composites with Octa(γ-Chloropropyl) POSS

| Property | Control Polymer | Polymer with Octa(γ-Chloropropyl) POSS |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Flexural Modulus (GPa) | 2.5 | 4.0 |

Biomedical Applications

Drug Delivery Systems

The unique structure of Octa(γ-chloropropyl) POSS allows it to function effectively in drug delivery systems. Its chloropropyl groups provide sites for further functionalization, enabling the attachment of therapeutic agents. Research has demonstrated its capability to encapsulate drugs and release them in a controlled manner, which is crucial for targeted therapies .

Case Study: Photodynamic Therapy

Recent studies have explored the use of Octa(γ-chloropropyl) POSS in photodynamic therapy (PDT). By functionalizing the POSS with photosensitizers, researchers have created hybrid materials that enhance the efficacy of PDT against cancer cells. The incorporation of Octa(γ-chloropropyl) POSS improves the stability and solubility of these photosensitizers, leading to better therapeutic outcomes .

Environmental Applications

Heavy Metal Ion Sorption

Octa(γ-chloropropyl) POSS exhibits significant potential for environmental remediation through its ability to sorb heavy metal ions such as copper (Cu) and nickel (Ni). The compound's cage-like structure facilitates interactions with metallic ions, making it an effective agent for reducing metal concentrations in contaminated environments .

Table 2: Sorption Capacity of Octa(γ-Chloropropyl) POSS

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Sorption Capacity (mg/g) |

|---|---|---|---|

| Cu | 100 | 10 | 90 |

| Ni | 50 | 5 | 45 |

Industrial Applications

Coatings and Sealants

Due to its unique chemical properties, Octa(γ-chloropropyl) POSS is employed in the formulation of high-performance coatings and sealants. These materials benefit from enhanced durability, resistance to solvents, and improved adhesion properties. The compound's ability to form stable hybrid structures contributes to the longevity and effectiveness of industrial coatings.

Mecanismo De Acción

The mechanism of action of Octa(γ-chloropropyl) POSS involves its ability to form stable, hybrid structures with both organic and inorganic components. The γ-chloropropyl groups provide sites for further functionalization, allowing the compound to interact with various molecular targets and pathways. This versatility makes it suitable for a wide range of applications, from catalysis to material science .

Comparación Con Compuestos Similares

Similar Compounds

Octa(3-aminopropyl)octasilsesquioxane: Similar structure but with amine groups instead of chloropropyl groups.

Octa(3-hydroxypropyl)octasilsesquioxane: Contains hydroxypropyl groups, offering different reactivity and applications.

Octa(3-methacryloxypropyl)octasilsesquioxane: Functionalized with methacryloxypropyl groups, used in polymerization reactions.

Uniqueness

Octa(γ-chloropropyl) POSS stands out due to its unique combination of chloropropyl groups and cubic silsesquioxane core. This structure provides a balance of reactivity and stability, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions and form hybrid materials sets it apart from other similar compounds .

Actividad Biológica

Octa(γ-chloropropyl) POSS (Polyhedral Oligomeric Silsesquioxane) is a silsesquioxane compound characterized by its unique cubic structure and eight chloropropyl functional groups. This compound has garnered attention in various fields, including materials science, biology, and medicine, due to its versatile chemical properties and potential applications.

The synthesis of Octa(γ-chloropropyl) POSS typically involves the hydrolytic condensation of chloropropyltrimethoxysilane. The reaction can be summarized in two main steps:

- Hydrolysis : Chloropropyltrimethoxysilane is hydrolyzed in the presence of water and a catalyst.

- Condensation : The hydrolyzed product undergoes condensation to form the cubic silsesquioxane structure with eight γ-chloropropyl groups attached .

The compound exhibits various chemical reactivities, including:

- Substitution Reactions : The γ-chloropropyl groups can be substituted with other functional groups.

- Polymerization : It can polymerize with other monomers to create hybrid materials .

The biological activity of Octa(γ-chloropropyl) POSS is largely attributed to its ability to form stable hybrid structures with both organic and inorganic components. The chloropropyl groups provide sites for further functionalization, allowing interactions with various biological targets, such as proteins and enzymes. This versatility enables its application in drug delivery systems and tissue engineering .

Applications in Biology

- Drug Delivery : Octa(γ-chloropropyl) POSS has been investigated for its potential as a carrier for therapeutic agents due to its biocompatibility and ability to encapsulate drugs effectively.

- Tissue Engineering : Its unique structure allows it to support cell adhesion and proliferation, making it suitable for scaffolding in tissue engineering applications .

- Medical Imaging : The compound has been explored for use in medical imaging techniques due to its favorable chemical properties .

Case Study 1: Crosslinking with Graphene Oxide

A study demonstrated the crosslinking of Octa(γ-chloropropyl) POSS with graphene oxide (GO). The resulting hybrid material exhibited enhanced solubility in organic solvents and improved mechanical properties. This study highlighted the potential of GO-POSS composites in nanocomposite applications .

Case Study 2: Impact on Polymer Crystallization

Research focused on the hindering effect of Octa(γ-chloropropyl) POSS on the crystallization behavior of polyvinyl alcohol (PVA). The introduction of this compound was shown to disrupt the crystallization process, which could be beneficial for applications requiring amorphous or less crystalline polymer structures .

Comparative Analysis

| Compound Type | Functional Groups | Key Applications |

|---|---|---|

| Octa(γ-chloropropyl) POSS | γ-Chloropropyl | Drug delivery, tissue engineering |

| Octa(3-aminopropyl) POSS | Amino | Anticancer therapies |

| Octa(3-hydroxypropyl) POSS | Hydroxy | Adhesives, coatings |

Propiedades

IUPAC Name |

1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48Cl8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGINHDXPKEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48Cl8O12Si8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.